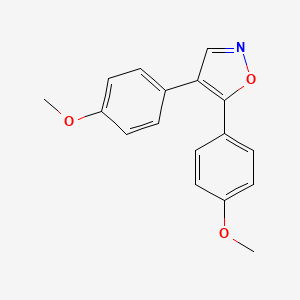
4,5-bis(4-methoxyphenyl)isoxazole
Übersicht
Beschreibung
4,5-bis(4-methoxyphenyl)isoxazole is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. Also known as 4,5-Bis(4-methoxyphenyl)-2-isoxazolol, this compound is a member of the isoxazole family and has been studied extensively for its unique properties. In
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
4,5-bis(4-methoxyphenyl)isoxazole and its derivatives have been extensively studied for their role in corrosion inhibition. For instance, 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazoles have shown significant efficiency as corrosion inhibitors in acidic media, particularly for mild steel. Their inhibitory behavior is mainly attributed to the adsorption of the oxadiazole molecules on the metal surface, following the Langmuir adsorption isotherm model (Bentiss et al., 2002).
Antiplatelet and Antithrombotic Activities
The compound and its related structures have been explored for their potential in antiplatelet and antithrombotic activities. For example, 4,5-bis(4-methoxyphenyl)-2-substituted-thiazoles have been identified as potent antiplatelet agents with vasodilatory activity. These compounds have shown inhibitory activity in the synthesis of malondialdehyde, a byproduct of cyclooxygenase-catalyzed oxygenation of arachidonic acid in platelets, without causing ulcerogenesis effects at high dosages (Tanaka et al., 1994).
Nonlinear Optical Properties
Studies on compounds like 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, which are structurally related to 4,5-bis(4-methoxyphenyl)isoxazole, have revealed interesting nonlinear optical properties. These properties are attributed to the small energy gap between the frontier molecular orbitals of these molecules (Tamer et al., 2015).
Antiprotozoal Activities
Isoxazole derivatives, such as 3,5-bis(4-amidinophenyl)isoxazole, have shown significant antiprotozoal activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum. These compounds have demonstrated high selectivity and potency in inhibiting these pathogens with minimal cytotoxicity (Patrick et al., 2007).
Antimicrobial Evaluation and DNA Photocleavage Assay
Bis-dihydroisoxazolines, synthesized from isoxazole compounds, have been evaluated for their antimicrobial potencies and DNA photocleavage assay. These compounds have shown significant activity against various microbial strains and also demonstrated DNA photocleavage activity, indicating potential therapeutic applications (Kaur et al., 2020).
Eigenschaften
IUPAC Name |
4,5-bis(4-methoxyphenyl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-19-14-7-3-12(4-8-14)16-11-18-21-17(16)13-5-9-15(20-2)10-6-13/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLCZGJRMRMYLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(ON=C2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-fluorophenyl)-3-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5843530.png)
![1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5843545.png)
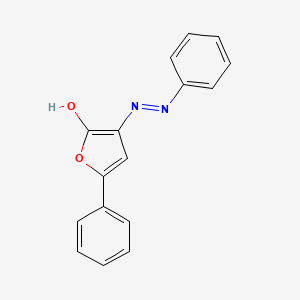
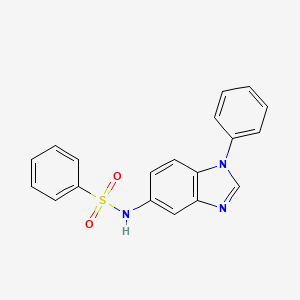
![N-{[(2-fluorophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5843562.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5843564.png)
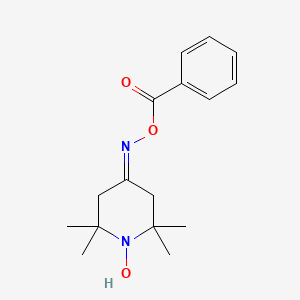
![1,5-dimethyl-3,7-dipropionyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5843587.png)
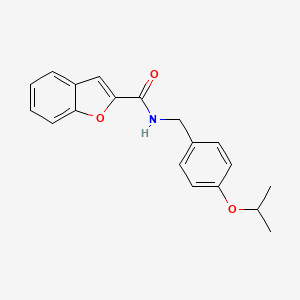
![ethyl [(3-cyclopentyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B5843591.png)
![N'-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methylene]-5-({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}methyl)-2-furohydrazide](/img/structure/B5843605.png)
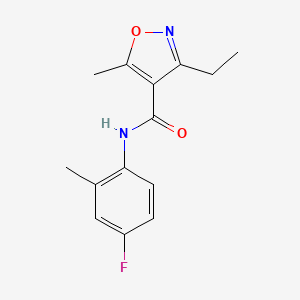
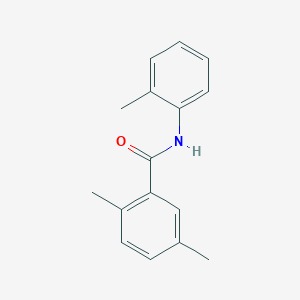
![2-({[4-(dimethylamino)phenyl]amino}methyl)phenol](/img/structure/B5843637.png)